molecular formula C32H38N4O B1684371 (E)-4,4'-(2-(4-(3-ethoxyprop-1-en-1-yl)phenyl)-1H-imidazole-4,5-diyl)bis(N-isopropylaniline) CAS No. 216227-54-2

(E)-4,4'-(2-(4-(3-ethoxyprop-1-en-1-yl)phenyl)-1H-imidazole-4,5-diyl)bis(N-isopropylaniline)

Cat. No. B1684371
M. Wt: 494.7 g/mol
InChI Key: RSJCLODJSVZNQA-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ONT-093 is an orally bioavailable substituted diarylimidazole inhibitor of P-glycoprotein ATPase activity (IC50 = 0.16 µM). It reverses drug resistance to doxorubicin, vinblastine, and paclitaxel in human lymphoma, breast, ovarian, uterine, and colorectal cancer cell lines in vitro (EC50s = 9-38 nM). It is not cytotoxic to 15 normal, non-transformed, or tumor cell lines when used at concentrations up to 100 µM and exhibits weak cytostatic activity (average IC50 = >60 µM). ONT-093 (30 mg/kg) reverses paclitaxel drug resistance in an HCT15 human colon carcinoma mouse xenograft model.
ONT-093, also known as OC-144-093, is an orally bioavailable P-glycoprotein pump inhibitor, for the potential reversal of multidrug resistance in patients undergoing cancer chemotherapy. ONT-093 could inhibit P-gp and reverse multidrug resistance at nM concentrations with no effect on paclitaxel pharmacokinetics. OC144-093 is the least non-specifically toxic Pgp inhibitor described to date, with an average cytostatic IC50 of >60 microM in 15 cell types. OC144-093 may represent an ideal candidate for use in enhancement of AED blood-brain barrier penetration.

Scientific Research Applications

Corrosion Inhibition

Imidazole derivatives, such as those related to (E)-4,4'-(2-(4-(3-ethoxyprop-1-en-1-yl)phenyl)-1H-imidazole-4,5-diyl)bis(N-isopropylaniline), have shown significant potential in corrosion inhibition. A study by Prashanth et al. (2021) explored the corrosion inhibition efficacy of similar imidazole derivatives on mild steel in acidic solutions. The study found that these derivatives exhibit high corrosion inhibition efficiency, with one derivative showing up to 96% efficiency. The adsorption of these molecules followed the Langmuir model, suggesting a mixed type of adsorption involving both physisorption and chemisorption (Prashanth et al., 2021).

Organic Light-Emitting Diodes (OLEDs)

Imidazole derivatives are also used in the development of organic light-emitting diodes (OLEDs). Wang et al. (2001) focused on synthesizing new bis(1,3,4-oxadiazole) systems for use in OLEDs. The study demonstrated that these derivatives could significantly enhance the efficiency of OLEDs, providing deep-blue emission and higher singlet formation ratios than the standard spin statistics of 25% (Wang et al., 2001).

Polymer Synthesis

The derivatives of imidazole, similar to the one , are instrumental in polymer synthesis. Bakkali-Hassani et al. (2018) researched the ring-opening polymerization of 2-methyl-N-tosyl aziridine, using commercial aminoalcohols as initiators. This method, employing N-heterocyclic carbene-organocatalysis, allowed for the synthesis of polyaziridines (PAz) with excellent control over molar masses and high chain-end fidelity (Bakkali-Hassani et al., 2018).

Electroluminescence and Electrochromic Properties

Imidazole derivatives are also significant in studies focusing on electroluminescence and electrochromic properties. Akpinar et al. (2012) synthesized a derivative, 4,7-Bis(2,3-dihydrothieno[3,4-b] [1], [4] dioxin-5-yl)-2-phenyl-1H-benzo[d]imidazole (BImBEd), to explore its influence on the electrochromic properties of conducting polymers. The study revealed the potential to control the main chain conformation of even insoluble polymers via acid and base treatments during in situ polymerization (Akpinar et al., 2012).

Antioxidant Properties

Research by Rossato et al. (2002) on organochalcogenide compounds, including derivatives similar to (E)-4,4'-(2-(4-(3-ethoxyprop-1-en-1-yl)phenyl)-1H-imidazole-4,5-diyl)bis(N-isopropylaniline), showed their potential as antioxidants. This study compared these compounds with ebselen, a known antioxidant, and found that some of these derivatives effectively reduced spontaneous and induced lipid peroxidation in rat brain homogenates (Rossato et al., 2002).

properties

IUPAC Name

4-[2-[4-[(E)-3-ethoxyprop-1-enyl]phenyl]-4-[4-(propan-2-ylamino)phenyl]-1H-imidazol-5-yl]-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N4O/c1-6-37-21-7-8-24-9-11-27(12-10-24)32-35-30(25-13-17-28(18-14-25)33-22(2)3)31(36-32)26-15-19-29(20-16-26)34-23(4)5/h7-20,22-23,33-34H,6,21H2,1-5H3,(H,35,36)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJCLODJSVZNQA-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC=CC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)NC(C)C)C4=CC=C(C=C4)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC/C=C/C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)NC(C)C)C4=CC=C(C=C4)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ontogen

CAS RN

216227-54-2
Record name ONT 093
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216227542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ONT-093
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14069
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ONT-093
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK2WD2XC83
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-4,4'-(2-(4-(3-ethoxyprop-1-en-1-yl)phenyl)-1H-imidazole-4,5-diyl)bis(N-isopropylaniline)
Reactant of Route 2
Reactant of Route 2
(E)-4,4'-(2-(4-(3-ethoxyprop-1-en-1-yl)phenyl)-1H-imidazole-4,5-diyl)bis(N-isopropylaniline)
Reactant of Route 3
Reactant of Route 3
(E)-4,4'-(2-(4-(3-ethoxyprop-1-en-1-yl)phenyl)-1H-imidazole-4,5-diyl)bis(N-isopropylaniline)
Reactant of Route 4
Reactant of Route 4
(E)-4,4'-(2-(4-(3-ethoxyprop-1-en-1-yl)phenyl)-1H-imidazole-4,5-diyl)bis(N-isopropylaniline)
Reactant of Route 5
Reactant of Route 5
(E)-4,4'-(2-(4-(3-ethoxyprop-1-en-1-yl)phenyl)-1H-imidazole-4,5-diyl)bis(N-isopropylaniline)
Reactant of Route 6
Reactant of Route 6
(E)-4,4'-(2-(4-(3-ethoxyprop-1-en-1-yl)phenyl)-1H-imidazole-4,5-diyl)bis(N-isopropylaniline)

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